cis-2-(6-Phenyl-pyridin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate
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Overview
Description
cis-2-(6-Phenyl-pyridin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a pyridine ring, which is a six-membered nitrogen-containing aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(6-Phenyl-pyridin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate typically involves multiple steps, including the formation of the pyrrolidine and pyridine rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine: The compound’s potential medicinal properties are of great interest. It may serve as a lead compound in the development of new drugs for treating various diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various applications.
Mechanism of Action
The mechanism by which cis-2-(6-Phenyl-pyridin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a versatile scaffold in medicinal chemistry.
Pyridine: A six-membered nitrogen-containing aromatic ring that is widely used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: The uniqueness of cis-2-(6-Phenyl-pyridin-3-yl)-octahydro-pyrrolo[3,4-c]pyrrole Bis-trifluoroacetate lies in its combined structural features of both pyrrolidine and pyridine rings
Properties
Molecular Formula |
C17H19N3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
(3aR,6aS)-5-(6-phenylpyridin-3-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C17H19N3/c1-2-4-13(5-3-1)17-7-6-16(10-19-17)20-11-14-8-18-9-15(14)12-20/h1-7,10,14-15,18H,8-9,11-12H2/t14-,15+ |
InChI Key |
OREHKCAJBKZGSF-GASCZTMLSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)C3=CN=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1C2CN(CC2CN1)C3=CN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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